MK-0773

Descripción general

Descripción

MK-0773 is a steroidal, orally active selective androgen receptor modulator (SARM) . It was initially developed by Merck and GTx for the treatment of sarcopenia (which refers to the loss of muscle mass) in both women and men . Clinical trials for sarcopenia began in late 2007, but the collaboration between Merck and GTx ended in early 2010, leading to the termination of MK-0773’s development shortly thereafter .

Synthesis Analysis

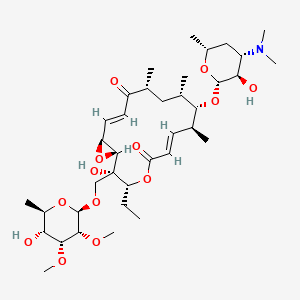

MK-0773 was designed as an advanced version of the related compound TFM-4AS-1 . Its chemical structure includes a 4-azasteroid backbone . The synthesis process involves several steps, including modifications to achieve its selective androgenic effects.

Molecular Structure Analysis

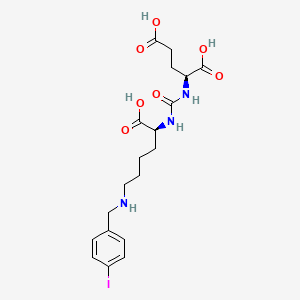

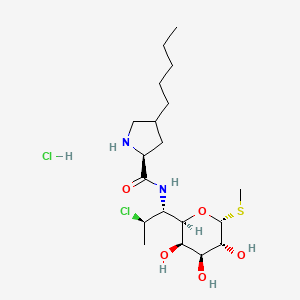

C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CC [C@@H]2C (=O)NCC4=NC5=C (N4)C=CC=N5)CC [C@@H]6 [C@@]3 (C=C (C (=O)N6C)F)

Chemical Reactions Analysis

MK-0773 is a potent and selective agonist of the androgen receptor (AR) . It binds to the AR with an EC50 of 6.6 nM and acts as a partial agonist in transactivation modulation of the AR. Notably, it produces promoter activation but induces the N/C interaction (virilization-related) almost negligibly. MK-0773 is approximately four times as potent as testosterone in terms of AR agonism .

Physical And Chemical Properties Analysis

MK-0773 exhibits tissue-selective androgenic effects in vivo. It affects lipid metabolism similarly to DHT, including changes in total cholesterol and high-density lipoprotein (HDL) levels .

Aplicaciones Científicas De Investigación

Sarcopenia Treatment

MK-0773 has been investigated for its potential in treating sarcopenia , which is the age-related loss of muscle mass and strength. A study explored the muscle-related effects of MK-0773 in older women with sarcopenia, showing that 6 months of treatment resulted in significant improvements .

Androgen Receptor Modulation

As a Selective Androgen Receptor Modulator (SARM), MK-0773 has applications in modulating the androgen receptor, which could have implications for various conditions related to androgen deficiency or excess .

Nervous System Diseases

MK-0773’s mechanism as an AR modulator suggests potential applications in treating certain nervous system diseases where androgen receptors play a role .

Endocrinology and Metabolic Disease

The compound’s influence on the androgen receptor also indicates possible uses in endocrinology and metabolic diseases , potentially affecting metabolic processes and hormonal balance .

Skin and Musculoskeletal Diseases

MK-0773 may have applications in treating skin and musculoskeletal diseases , possibly due to its effects on muscle mass and skin tissue through androgen receptor pathways .

Mecanismo De Acción

Target of Action

MK-0773, also known as PF-05314882, is a steroidal, orally active selective androgen receptor modulator (SARM) . The primary target of MK-0773 is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most recognized for its critical role in the development and maintenance of male sexual characteristics .

Mode of Action

MK-0773 binds to the androgen receptor with an EC50 of 6.6 nM . It is a partial agonist in transactivation modulation of the AR with an IP of 25 nM and Emax of 78% and has a TRAF2 Emax of 29% . This means that it produces promoter activation but induces the N/C interaction almost negligibly . MK-0773 is reportedly four times as potent as testosterone as an agonist of the AR .

Biochemical Pathways

As a selective androgen receptor modulator, mk-0773 likely influences pathways related to muscle growth and bone density, which are typically regulated by androgens .

Pharmacokinetics

It is known that mk-0773 is administered orally .

Result of Action

MK-0773 shows tissue-selective androgenic effects in vivo in animals . It increases lean body mass with maximal anabolic effects that are approximately 80% of those of dihydrotestosterone (DHT) . It had less than 5% of the effect of dht on uterine weight, about 30 to 50% of the increase of sebaceous gland area induced by dht, and increased the weight of the seminal vesicles by 12% of that of dht at the highest dosage assessed . It had similarly reduced effects on the prostate gland .

Action Environment

Like other sarms, the efficacy of mk-0773 may be influenced by factors such as the individual’s overall health status, age, and presence of other medical conditions .

Propiedades

IUPAC Name |

(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEUKTWTUSPHEE-JWJWXJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025274 | |

| Record name | MK-0773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-0773 | |

CAS RN |

606101-58-0 | |

| Record name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606101-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-0773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0773 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0773 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.